molecular formula C13H16INO3 B8602604 (3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate

Cat. No.: B8602604
M. Wt: 361.17 g/mol
InChI Key: SJSJKHNBAZEEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate is a complex organic compound with a unique structure that includes an acetylamino group, an iodine atom, and two methyl groups attached to a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester typically involves multiple steps, starting with the preparation of the benzyl ester precursor. The key steps include:

    Formation of the Benzyl Ester: This involves the esterification of acetic acid with a suitable benzyl alcohol derivative.

    Introduction of the Acetylamino Group: This step involves the acetylation of the amino group on the benzyl ester.

    Methylation: The addition of methyl groups is typically achieved through alkylation reactions using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine atom to a less reactive species.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 3-acetylamino-6-bromo-2,4-dimethyl-benzyl ester: Similar structure but with a bromine atom instead of iodine.

    Acetic acid 3-acetylamino-6-chloro-2,4-dimethyl-benzyl ester: Similar structure but with a chlorine atom instead of iodine.

    Acetic acid 3-acetylamino-6-fluoro-2,4-dimethyl-benzyl ester: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate

InChI

InChI=1S/C13H16INO3/c1-7-5-12(14)11(6-18-10(4)17)8(2)13(7)15-9(3)16/h5H,6H2,1-4H3,(H,15,16)

InChI Key

SJSJKHNBAZEEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)COC(=O)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of (3-amino-2,4-dimethyl-phenyl)-methanol (1.5 g) in methanol (70 mL) and solid sodium hydrogen carbonate (4.0 eq) was added a 1.0 M solution of iodine monochloride dropwise over a period of 5 min at 0° C. The cooling bath was removed after the addition of iodine monochloride. The reaction mixture was brought to room temperature and stirring continued for another 1 h. The reaction mixture was concentrated to remove most of methanol, diluted with dichloromethane (50 mL) and washed with 10% solution of sodium thiosulfate and dried (Na2SO4). The desired compound was purified by trituration with dichloromethane and hexane to give in 1.9 g of iodide. The iodide was then treated with dichloromethane (100 mL) followed by acetic anhydride (4 eq) and catalytic amount of dimethylaminopyridine and stirred for a period of 12 h at room temperature. The reaction mixture was then washed with aqueous sodium hydrogen carbonate, 1.0 M hydrochloric acid and dried (Na2SO4). The desired compound was triturated with dichloromethane and hexane to give acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester in 95% yield. 1H NMR (300 MHz, CDCl3): in δ 7.68 (s, 1H), 6.68 (s, 1 H), 2.28 (s, 3H), 2.25 (s, 3H), 2.18 (s, 3H), 2.07(s, 3H); MS (ESI) 384 (M+Na); Rf=1.12.
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